Pentyl 2-cyanoacrylate

CAS No.: 6701-15-1

Cat. No.: VC3891823

Molecular Formula: C9H13NO2

Molecular Weight: 167.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 6701-15-1 |

|---|---|

| Molecular Formula | C9H13NO2 |

| Molecular Weight | 167.2 g/mol |

| IUPAC Name | pentyl 2-cyanoprop-2-enoate |

| Standard InChI | InChI=1S/C9H13NO2/c1-3-4-5-6-12-9(11)8(2)7-10/h2-6H2,1H3 |

| Standard InChI Key | SXRFXXNXVPFXDU-UHFFFAOYSA-N |

| SMILES | CCCCCOC(=O)C(=C)C#N |

| Canonical SMILES | CCCCCOC(=O)C(=C)C#N |

Introduction

Chemical Identity and Structural Characteristics

Molecular Structure and Nomenclature

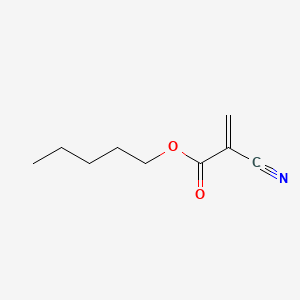

Pentyl 2-cyanoacrylate, systematically named pentyl 2-cyanoprop-2-enoate, belongs to the α-cyanoacrylate family. Its IUPAC name derives from the pentyl ester group attached to the α-carbon of the cyanoacrylate backbone . The structural formula (Fig. 1) features:

-

A cyano group (-CN) at the α-position, enhancing electrophilicity.

-

A vinyl group (C=C) conjugated with the ester moiety, facilitating polymerization.

-

A pentyl chain (-O-CH) contributing to hydrophobicity and flexibility .

The SMILES notation CCCCCOC(=O)C(=C)C#N and InChIKey SXRFXXNXVPFXDU-UHFFFAOYSA-N uniquely identify its connectivity and stereochemistry .

Table 1: Key Identifiers of Pentyl 2-Cyanoacrylate

| Property | Value | Source |

|---|---|---|

| CAS Number | 6701-15-1 | |

| Molecular Formula | CHNO | |

| Molecular Weight | 167.20 g/mol | |

| XLogP3 | 2.4 | |

| Hydrogen Bond Acceptors | 3 |

Synthesis and Manufacturing

Industrial Synthesis Pathways

Pentyl 2-cyanoacrylate is synthesized via a Knoevenagel condensation between cyanoacetate and formaldehyde, followed by depolymerization of the resultant oligomer :

-

Condensation:

Bases like piperidine catalyze the formation of a prepolymer .

-

Depolymerization:

Thermal cracking at 160–200°C under vacuum yields the monomer, stabilized with inhibitors like hydroquinone .

Key Challenges:

-

Moisture Sensitivity: Premature polymerization necessitates anhydrous conditions .

-

Purification: Acidic ion-exchange resins (e.g., MP-SOH) remove residual catalysts .

Physicochemical Properties

Thermal and Solubility Profiles

As a liquid at room temperature, pentyl 2-cyanoacrylate exhibits:

-

Low Volatility: Vapor pressure <41 Pa (inferred from ethyl cyanoacrylate ).

-

Rapid Polymerization: Initiated by ambient moisture, forming exothermic chains .

-

Solubility: Insoluble in polar solvents (water, alcohols) but miscible with toluene and dichloromethane .

Table 2: Comparative Properties of Cyanoacrylates

| Property | Methyl | Ethyl | Butyl | Pentyl (Inferred) |

|---|---|---|---|---|

| Molecular Weight | 111.10 g/mol | 125.13 g/mol | 153.18 g/mol | 167.20 g/mol |

| Vapor Pressure (25°C) | 24 Pa | 41 Pa | 15 Pa | <10 Pa |

| Polymerization Rate | Fastest | Fast | Moderate | Slowest |

Polymerization Mechanisms

Anionic Polymerization

The dominant mechanism involves moisture-initiated chain growth:

-

Initiation: Hydroxide ions (OH) attack the β-carbon, generating a carbanion :

-

Propagation: Sequential monomer addition forms long-chain polymers .

-

Termination: Proton transfer or chain transfer agents halt growth .

Radical Polymerization

Under acidic conditions, radical initiators (e.g., AIBN) enable controlled polymerization :

Applications in Industry and Medicine

Medical Adhesives

-

Wound Closure: Cyanoacrylates like octyl derivatives reduce scarring vs. sutures .

-

Mesh Fixation: n-Butyl-2-cyanoacrylate secures hernia meshes with minimal chronic pain .

Industrial Uses

Comparative Analysis with Related Cyanoacrylates

| Parameter | Pentyl | Butyl | Ethyl | Methyl |

|---|---|---|---|---|

| Flexibility | High | Moderate | Low | Low |

| Adhesion Strength | Moderate | High | High | Highest |

| Histotoxicity | Low | Low | Moderate | High |

Future Directions and Research Gaps

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume